N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
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Overview
Description
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a chemical compound with the molecular formula C14H16N2O4S and a molar mass of 308.35284 g/mol This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage
Preparation Methods
The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide typically involves the reaction of 4-aminobenzenesulfonamide with isopropylamine to form the intermediate 4-[(isopropylamino)sulfonyl]aniline. This intermediate is then reacted with 2-furoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Due to its sulfonamide group, it has been explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it effective against rapidly dividing cells such as bacteria and cancer cells . Additionally, the compound can bind to other proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can be compared with other sulfonamide derivatives such as:
N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide: Similar structure but with a methyl group instead of an isopropyl group.
N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide: Contains an ethyl group instead of an isopropyl group.
N-{4-[(propylamino)sulfonyl]phenyl}-2-furamide: Features a propyl group in place of the isopropyl group.
These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their alkyl groups.
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10(2)16-21(18,19)12-7-5-11(6-8-12)15-14(17)13-4-3-9-20-13/h3-10,16H,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLUPHOPWUCUHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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